4-Chloro-3,5-difluoropyridin-2-amine
Description
Overview of Fluorinated Heterocycles in Organic Synthesis
Fluorinated heterocycles are a rapidly expanding class of organic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov The strategic incorporation of fluorine atoms into heterocyclic frameworks can profoundly alter a molecule's physicochemical and biological properties. researchgate.net Key benefits of fluorination include enhanced metabolic stability, increased lipophilicity which can improve cell membrane permeability, and modulation of the acidity or basicity (pKa) of nearby functional groups. rsc.org These modifications are instrumental in improving the efficacy and pharmacokinetic profiles of drug candidates. taylorfrancis.com Consequently, the synthesis of fluorinated heterocycles has become a major focus in modern organic chemistry, despite the challenges associated with the selective introduction of fluorine. rsc.orgtandfonline.com The fusion of a heterocyclic framework with fluorine atoms offers a powerful strategy for the discovery of novel, therapeutically valuable agents. rsc.org
Importance of Pyridine (B92270) Derivatives as Synthetic Intermediates
Pyridine and its derivatives are fundamental scaffolds in organic synthesis, primarily due to their prevalence in biologically active molecules and their versatile chemical reactivity. nbinno.comrsc.org The pyridine ring is an isostere of benzene (B151609) and is a core component in over 7,000 drug molecules of medicinal importance. rsc.orgnih.gov These nitrogen-containing heterocycles serve as crucial precursors and intermediates for a vast array of pharmaceuticals and agrochemicals. nih.govresearchgate.net The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also directs its reactivity, making it a valuable platform for constructing complex molecular architectures. rsc.orgresearchgate.net The ability to modify the pyridine core through various synthetic transformations allows chemists to fine-tune properties like metabolic stability, receptor binding affinity, and solubility, making them indispensable building blocks in drug discovery and custom synthesis. nbinno.com
Unique Chemical Properties Conferred by Chloro and Fluoro Substituents on Pyridine Rings
The introduction of halogen substituents, such as chlorine and fluorine, onto a pyridine ring dramatically influences its electronic properties and reactivity. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect on the ring. This effect decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of pyridines. nih.gov
Fluorine's small size and high electronegativity create a powerful inductive pull, while its lone pairs can participate in resonance, albeit weakly. The C-F bond is exceptionally strong, contributing to the thermal and metabolic stability of the molecule. nih.gov The presence of multiple fluorine atoms can further enhance this stability. nih.gov Chlorine, while also strongly electron-withdrawing, is a larger atom and its orbitals have different interactions with the ring's π-system. researchgate.net
In polysubstituted pyridines, the combination of chloro and fluoro groups creates a unique reactivity profile. These halogens can act as leaving groups in SNAr reactions, with the regioselectivity of the substitution being governed by the combined electronic effects of all substituents on the ring. wikipedia.org The electron-deficient nature of the halogenated pyridine core makes positions ortho and para to the ring nitrogen particularly activated for nucleophilic attack. nih.gov
Rationale for Focused Investigation on 4-Chloro-3,5-difluoropyridin-2-amine
The specific structure of this compound makes it a compound of significant interest for synthetic and medicinal chemistry. The rationale for its investigation is based on the strategic arrangement of its functional groups, which suggests its potential as a versatile synthetic intermediate.
Multiple Reactive Sites: The molecule possesses three distinct types of substituents—an amino group, a chlorine atom, and two fluorine atoms—each offering different opportunities for chemical modification.
Activated Halogen Substitution: The strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom, combined with the influence of the ring nitrogen, make the halogenated positions susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of other functional groups.
Amino Group Functionality: The 2-amino group is a key functional handle. It can be diazotized, acylated, or used as a directing group for further reactions, providing a pathway to a diverse library of derivatives.
Scaffold for Bioactive Molecules: Aminopyridine scaffolds are prevalent in numerous biologically active compounds. researchgate.net The specific substitution pattern of this compound provides a unique template for designing novel analogues of existing drugs or entirely new classes of therapeutic agents, potentially in areas like oncology or infectious diseases where fluorinated compounds have shown promise.
The combination of these features makes this compound a valuable building block for creating complex, highly functionalized molecules with potential applications in pharmaceutical and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3,5-difluoropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-3-2(7)1-10-5(9)4(3)8/h1H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGLBDOBNJMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Chloro 3,5 Difluoropyridin 2 Amine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in 4-Chloro-3,5-difluoropyridin-2-amine is electron-deficient due to the electronegativity of the nitrogen atom and the halogen substituents. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of pyridine chemistry. youtube.com
Chlorine and Fluorine Displacement by Various Nucleophiles
The presence of multiple halogen atoms on the pyridine ring allows for selective displacement by a range of nucleophiles. The chlorine atom at the C4 position is particularly activated towards substitution. This activation arises from the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com Consequently, the C4-chloro group can be readily displaced by nucleophiles such as amines, alkoxides, and thiolates.
While fluorine is typically a better leaving group than chlorine in SNAr reactions, the position of the halogen on the ring is critical. researchgate.net In this molecule, the chlorine is at the highly activated C4 position, making it the primary site for substitution. However, under more forcing conditions, displacement of the fluorine atoms at the C3 or C5 positions could potentially occur. For instance, reaction with strong nucleophiles or the use of specific catalysts might facilitate the displacement of fluoride (B91410). The use of potassium fluoride can also be employed to replace the chlorine atom, leading to the formation of 3,4,5-trifluoropyridin-2-amine. smolecule.com
Table 1: Examples of Nucleophilic Substitution at the C4 Position
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine | Butylamine | N4-butyl-3,5-difluoropyridine-2,4-diamine |
| Alkoxide | Sodium methoxide | 3,5-difluoro-4-methoxypyridin-2-amine |
| Thiolate | Sodium thiophenoxide | 3,5-difluoro-4-(phenylthio)pyridin-2-amine |
Regioselectivity and Site Selectivity in Nucleophilic Attack
The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a well-studied phenomenon. researchgate.net For this compound, the attack overwhelmingly occurs at the C4 position. This high degree of site selectivity is governed by several factors:
Activation by Ring Nitrogen: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the anionic intermediate through resonance.
Leaving Group Ability: The halogen at the C4 position serves as a good leaving group.
Electronic Effects of Substituents: The electron-donating amino group at C2 slightly deactivates the ring towards nucleophilic attack, but its main influence is on the subsequent reactivity of the substituted products. The electron-withdrawing fluorine atoms at C3 and C5 further activate the ring, particularly the adjacent C4 position.
Theoretical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, often show that the C4 position in such systems has a higher coefficient, making it the most electrophilic site and thus more susceptible to nucleophilic attack. stackexchange.comnih.gov Attack at the C2 position is less favored due to steric hindrance from the adjacent amino group and the C3-fluoro substituent. Nucleophilic substitution at the C3 and C5 positions is generally disfavored as these are meta to the ring nitrogen and cannot effectively stabilize the intermediate's negative charge. rsc.org
Influence of Substituent Effects on Reaction Pathways
The substituents on the pyridine ring—amino, chloro, and fluoro groups—exert a profound influence on the reaction pathways. The electron-withdrawing nature of the fluorine and chlorine atoms is crucial for activating the ring system for the initial nucleophilic attack. nih.gov
Conversely, the electron-donating amino group can influence the properties of the resulting products. For the nucleophile itself, its basicity and nucleophilicity play a critical role. More basic and stronger nucleophiles generally lead to faster reaction rates. researchgate.net The electronic properties of substituents on the attacking nucleophile can also significantly impact the reaction kinetics, with electron-donating groups on the nucleophile typically accelerating the reaction. researchgate.net This relationship is often quantified through Hammett plots, which correlate reaction rates with substituent constants.
Table 2: Influence of Nucleophile Basicity on Reaction Rate at C4
| Nucleophile (Aniline Derivative) | pKa of Conjugate Acid | Relative Reaction Rate |
|---|---|---|
| 4-Methoxyaniline | 5.34 | High |
| Aniline | 4.63 | Medium |
| 4-Nitroaniline | 1.00 | Low |
Electrophilic Transformations and Functionalization
While the electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution, the presence of the strongly activating amino group at the C2 position can enable such reactions under specific conditions.
Electrophilic Fluorination Reactions (e.g., using Selectfluor®)
Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are capable of introducing fluorine atoms into a wide range of organic molecules, including aromatic and heteroaromatic systems. enamine.netref.ac.uk For this compound, two potential sites exist for electrophilic fluorination: the amino group and the pyridine ring itself.
Direct fluorination of the primary amino group is a known reaction, which can lead to the formation of N-fluoro or N,N-difluoroamino compounds. rsc.org However, electrophilic attack on the pyridine ring is also possible. The C2-amino group is a powerful activating and ortho-, para-directing group. The para position (C5) is already substituted with fluorine. Therefore, electrophilic attack would be directed to the ortho position, which is C3 (also substituted with fluorine) and C6 (unsubstituted). The C6 position is the most likely site for electrophilic fluorination on the ring due to less steric hindrance and strong activation from the amino group. Mechanistic studies suggest that such reactions can proceed through radical pathways or via direct electrophilic attack. nih.govmpg.de
Direct Alkylation and Arylation Reactions
Direct C-H alkylation and arylation of pyridine rings are challenging due to the low nucleophilicity of the ring and the tendency for Lewis acid catalysts to coordinate with the basic nitrogen atom. However, modern palladium-catalyzed cross-coupling reactions have enabled the functionalization of specific C-H bonds.
Recent studies have shown that the C5-H bond of 2-aminopyridine (B139424) derivatives can undergo direct arylation. researchgate.net In the case of this compound, the analogous position would be C6. This position is activated by the C2-amino group, making it a potential site for directed C-H functionalization reactions. These advanced methods often utilize a directing group to guide a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling with an alkyl or aryl halide. While specific examples for this compound are not extensively documented, the principles of directed C-H activation suggest that functionalization at the C6 position is a feasible transformation.
Radical Reactions and Photo-Redox Catalysis
Radical reactions offer a powerful toolkit for the functionalization of heteroaromatic compounds. For electron-deficient rings such as substituted pyridines, Minisci-type reactions and modern photoredox-catalyzed processes enable C-H functionalization under relatively mild conditions.
Minisci-Type Reactions for Amidomethylation
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. This method has been successfully applied to achieve regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321), an analog of the title compound. In these studies, the reaction provided direct and scalable access to 2-amidomethylated pyridines. researchgate.netmdpi.com
Under classical Minisci conditions using silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), various N-acylglycine derivatives were used to generate the required amidomethyl radical. The reaction showed a strong directing effect from the fluorine atom, leading to high regioselectivity for functionalization at the C2 position, ortho to the fluorine. researchgate.net This directing effect is a key finding, suggesting that for this compound, radical attack would likely be directed to the C6 position, which is ortho to the C5-fluorine and para to the C2-amine.
The scope of the reaction was explored with different amide protecting groups. Excellent yields and regioselectivity were observed for several amides, though some limitations were noted with N-formyl and N-benzoyl analogs. researchgate.net
Table 1: Minisci-Type Amidomethylation of 4-chloro-3-fluoropyridine
This interactive table summarizes the yields and isomeric ratios for the amidomethylation of 4-chloro-3-fluoropyridine under classical Minisci conditions.
| Entry | Amide Reagent (R in R-NHCH₂COOH) | Yield (%) | Isomeric Ratio (2-position vs. other) |
|---|---|---|---|
| 1 | Cbz | 65% | 98 : 2 |
| 2 | CF₃CO | 64% | 92 : 8 |
| 3 | CH₃CO | 61% | 98 : 2 |
| 4 | PhCO | 35% | 98 : 2 |
| 5 | CHO | 30% | 95 : 5 |
Data sourced from research on 4-chloro-3-fluoropyridine. researchgate.net
Investigation of Radical Chain Processes
The Minisci reaction operates via a radical chain mechanism. The process is initiated by the oxidation of the carboxylate of an N-acyl amino acid by an oxidant (e.g., persulfate activated by Ag⁺), which leads to decarboxylation and the formation of a nucleophilic α-aminoalkyl radical. This radical then adds to the protonated, electron-deficient pyridine ring. The resulting radical cation intermediate is subsequently oxidized to a cation, which loses a proton to regenerate aromaticity and yield the final product. The propagation of the chain can also involve hydrogen atom abstraction from the starting N-acyl amino acid by the radical cation intermediate. wikipedia.org
In the context of photoredox catalysis, a similar radical chain process can occur. For instance, an excited photocatalyst can generate a trifluoromethyl radical (•CF₃) from a suitable precursor. This radical adds to the heteroarene, and the resulting radical intermediate can propagate a chain by reacting with another equivalent of the precursor to form the product and a new •CF₃ radical. wikipedia.org This highlights that radical chain mechanisms are central to these functionalization reactions, enabling efficient transformations.
Application of Photoredox Catalysis for C-H Functionalization
Visible-light photoredox catalysis has emerged as a milder and often more efficient alternative to classical Minisci conditions for generating radicals. nih.gov This technique uses a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent oxidant or reductant upon excitation with visible light. thieme-connect.de
In studies on 4-chloro-3-fluoropyridine, photoredox-mediated amidomethylation proved to be a highly effective strategy. researchgate.netmdpi.com These reactions proceeded in good yields and maintained the high regioselectivity observed under classical conditions, with functionalization occurring at the C2 position. A key advantage of the photoredox approach was its broader substrate scope; for example, an N-Boc protected amino acid derivative, which was unsuitable for the acid-sensitive classical Minisci reaction, could be used successfully in a single step. mdpi.com This demonstrates the power of photoredox catalysis to functionalize sensitive and complex molecules under neutral and mild conditions. researchgate.netmdpi.com
Metalation and Directed Functionalization
Metalation, involving either direct deprotonation or halogen-metal exchange, is a fundamental strategy for creating a nucleophilic carbon center on an aromatic ring, which can then be trapped with various electrophiles.
Deprotonation and Quenching with Electrophiles
The acidity of the C-H bonds on the pyridine ring is influenced by the electron-withdrawing effects of the halogen substituents and the ring nitrogen. This allows for regioselective deprotonation using strong, non-nucleophilic bases at low temperatures.
For the analog 4-chloro-3-fluoropyridine, kinetic deprotonation at -75 °C with a strong base, followed by quenching with an electrophile like dimethylformamide (DMF), resulted in highly regioselective formylation at the C2 position. researchgate.netmdpi.com This outcome is attributed to kinetic control, where the most acidic proton (at C2, ortho to the fluorine) is removed fastest. It is crucial to perform the deprotonation and quench rapidly, as the thermodynamically favored position for deprotonation is C5. Prolonged reaction times or higher temperatures could lead to isomerization and loss of regioselectivity. researchgate.net This principle of kinetic versus thermodynamic control is critical for the selective functionalization of such polysubstituted pyridines.
Halogen-Metal Exchange Processes
Halogen-metal exchange is another powerful method for generating organometallic intermediates from aryl halides. nih.gov This reaction typically involves treating an aryl halide with an organolithium reagent, such as n-butyllithium. The rate of exchange is dependent on the halogen, following the general trend I > Br > Cl. nih.gov Fluorine atoms are generally unreactive towards halogen-metal exchange.
For this compound, the C4-chloro substituent would be the expected site for halogen-metal exchange. The C-F bonds would likely remain intact during this process. The resulting lithiated species at the C4 position could then be intercepted by a range of electrophiles to introduce new functional groups. However, competitive reactions are possible, including direct deprotonation of an acidic ring proton or addition of the organolithium reagent to the pyridine ring. The reaction conditions, such as temperature and solvent, must be carefully controlled to favor the desired halogen-metal exchange pathway. nih.gov The presence of the C2-amino group could also direct the organolithium reagent, potentially leading to deprotonation at the C6 position or of the amine itself, further complicating the reactivity profile. nih.gov
Oxidation and Reduction Pathways of the Pyridine Nucleus and Amino Group
The reactivity of this compound in oxidation and reduction reactions is governed by the interplay of its electron-donating amino group and the electron-withdrawing halogen substituents on the pyridine ring. These competing electronic effects influence the susceptibility of both the pyridine nucleus and the exocyclic amino group to oxidative and reductive transformations. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous halogenated 2-aminopyridines.
Oxidation Pathways
The primary site of oxidation in 2-aminopyridine derivatives is typically the endocyclic nitrogen atom of the pyridine ring, leading to the formation of the corresponding pyridine N-oxide. The amino group, while potentially susceptible to oxidation, generally directs the oxidative attack to the ring nitrogen.
The oxidation of 2-aminopyridines to their N-oxides is a common transformation, often achieved using peroxy acids. For instance, the oxidation of 2-chloropyridine (B119429), a related substrate, can be accomplished using hydrogen peroxide in an acetic acid medium. In this process, the 2-chloropyridine is heated with hydrogen peroxide, leading to the formation of 2-chloropyridine-N-oxide. This N-oxide is a stable intermediate that can be isolated and used in further synthetic steps, such as nitration. The activation of the pyridine ring by N-oxidation facilitates electrophilic substitution at the 4-position. chemicalbook.com
A general procedure for the N-oxidation of a substituted pyridine is outlined in the table below, based on analogous reactions.
Table 1: Representative Conditions for N-Oxidation of Halogenated Pyridines
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Hydrogen Peroxide (30%) | 2-Chloropyridine | Acetic Acid | ~50 | Not Specified | 2-Chloropyridine-N-oxide | High |
| m-Chloroperoxybenzoic acid (m-CPBA) | Substituted 2-chloromethylpyridyl derivatives | Dichloromethane | Low | Not Specified | 2-chloromethylpyridine-N-oxide derivatives | Good |
This data is representative of reactions on analogous compounds and is intended to illustrate a likely reaction pathway for this compound.
The mechanism of N-oxidation by peroxy acids involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The presence of the amino group at the 2-position enhances the nucleophilicity of the ring nitrogen, facilitating this reaction. Conversely, the electron-withdrawing halogen atoms decrease the electron density of the pyridine ring, potentially requiring more forcing conditions for oxidation compared to unsubstituted aminopyridines.
Reduction Pathways
Reduction of this compound can proceed via two main pathways: reduction of the pyridine nucleus to a piperidine (B6355638) ring and/or reductive dehalogenation of the chloro and fluoro substituents. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Catalytic hydrogenation is a powerful method for the reduction of the pyridine ring. Using catalysts such as platinum oxide (PtO₂) in an acidic solvent like glacial acetic acid, substituted pyridines can be hydrogenated to the corresponding piperidine derivatives. This reaction is typically carried out under hydrogen pressure. asianpubs.org The conditions for such a transformation are detailed in the following table, based on the reduction of similar pyridine compounds.
Table 2: Representative Conditions for Catalytic Hydrogenation of Substituted Pyridines
This data is representative of reactions on analogous compounds and is intended to illustrate a likely reaction pathway for this compound.
In the context of this compound, catalytic hydrogenation could lead to the formation of 4-chloro-3,5-difluoropiperidin-2-amine. However, a competing reaction under these conditions is reductive dehalogenation. Palladium-based catalysts, in particular, are known to facilitate the removal of halogen substituents from aromatic rings. The C-Cl bond is generally more susceptible to hydrogenolysis than the C-F bond. Therefore, depending on the catalyst and conditions, selective dechlorination to yield 3,5-difluoropyridin-2-amine or further reduction products could occur. google.com
Chemical reducing agents also offer a viable route for the reduction of halogenated pyridines. A common method involves the use of zinc dust in an acidic medium, such as acetic acid. This system is effective for the reductive dechlorination of polychlorinated pyridines. For example, this method has been applied to the reduction of N-acyl-2,3-dihydro-4-pyridones to the corresponding piperidones in high yields. organic-chemistry.org
The reduction of 2-chloro-4-nitropyridine-N-oxide to 2-chloro-4-aminopyridine has been achieved using iron powder in glacial acetic acid, demonstrating the utility of metal/acid systems for the reduction of functional groups on the pyridine ring without affecting the chloro-substituent under these specific conditions. google.com
Table 3: Representative Conditions for Chemical Reduction of Pyridine Derivatives
This data is representative of reactions on analogous compounds and is intended to illustrate a likely reaction pathway for this compound.
For this compound, treatment with zinc and acetic acid would be expected to primarily target the chlorine atom for reductive dehalogenation, given the higher reactivity of C-Cl bonds compared to C-F bonds in such reductions. The pyridine ring itself is less likely to be reduced under these milder conditions compared to catalytic hydrogenation.
Derivatization and Chemical Transformations of 4 Chloro 3,5 Difluoropyridin 2 Amine
Synthesis of Substituted 4-Chloro-3,5-difluoropyridin-2-amine Derivatives
The unique arrangement of functional groups on the pyridine (B92270) ring enables targeted derivatization at either the amino group or the halogen-substituted positions.
The 2-amino group of this compound can undergo standard transformations such as acylation and alkylation. These reactions introduce a wide range of functional groups, altering the molecule's steric and electronic properties. The nucleophilicity of the amino group is somewhat diminished by the electron-withdrawing effects of the adjacent fluorine and the para-chloro substituents. Consequently, these transformations may require specific catalysts or reaction conditions.
Acylation: The reaction with acylating agents like acid chlorides or anhydrides in the presence of a base yields the corresponding N-acylated derivatives. This transformation is crucial for installing amide functionalities, which are prevalent in biologically active molecules.
Alkylation: The introduction of alkyl groups at the amino position can be achieved using alkyl halides or other alkylating agents. This modification is fundamental in tuning the lipophilicity and metabolic stability of resulting compounds.
Table 1: Potential Reagents for Amino Group Modification This interactive table outlines common reagents used for the acylation and alkylation of amino-pyridines.
| Reaction Type | Reagent Class | Specific Example | Expected Product |
|---|---|---|---|
| Acylation | Acid Chloride | Acetyl chloride | N-(4-chloro-3,5-difluoropyridin-2-yl)acetamide |
| Acid Anhydride | Acetic anhydride | N-(4-chloro-3,5-difluoropyridin-2-yl)acetamide | |
| Benzoyl Chloride | 4-Nitrobenzoyl chloride | N-(4-chloro-3,5-difluoropyridin-2-yl)-4-nitrobenzamide | |
| Alkylation | Alkyl Halide | Methyl iodide | 4-Chloro-3,5-difluoro-N-methylpyridin-2-amine |
| Reductive Amination | Formaldehyde, NaBH₃CN | 4-Chloro-3,5-difluoro-N,N-dimethylpyridin-2-amine |
The halogen atoms on the pyridine ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the C-4 position is significantly more reactive than the fluorine atoms at the C-3 and C-5 positions under typical palladium-catalyzed conditions. This difference in reactivity allows for selective functionalization.
Suzuki-Miyaura Coupling: The C4-chloro substituent can be readily replaced with aryl or heteroaryl groups using boronic acids in the presence of a palladium catalyst. This reaction is fundamental for constructing biaryl scaffolds. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C4-chloro position with primary or secondary amines, providing access to complex substituted diaminopyridines. nih.gov
Sonogashira Coupling: The introduction of alkyne moieties at the C-4 position can be achieved via Sonogashira coupling with terminal alkynes, a valuable tool for creating rigid molecular linkers. soton.ac.uk
The C-F bonds are generally stable under these conditions, a feature that is often exploited in synthetic design to ensure the fluorine atoms are retained in the final product. nih.gov
Table 2: Representative Cross-Coupling Reactions at the C4-Position This interactive table showcases common palladium-catalyzed cross-coupling reactions applicable to the C4-chloro substituent.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting C-C/C-N Bond |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | C-Phenyl |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | C-Morpholinyl |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI / Et₃N | C-Phenylethynyl |
| Stille | Organostannane (e.g., Tributyl(vinyl)tin) | Pd(PPh₃)₄ | C-Vinyl |
Applications as Building Blocks in Complex Molecule Synthesis
The ability to selectively functionalize this compound makes it an important starting material for the synthesis of more elaborate molecules for various applications.
Derivatization of this compound provides a direct route to a diverse array of highly functionalized, fluorinated pyridine compounds. The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal and agrochemical research to enhance properties such as metabolic stability, lipophilicity, and binding affinity. By using this compound as a scaffold, chemists can introduce specific functionalities while retaining the beneficial difluoropyridine core.
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors. nih.gov A common synthetic strategy involves an initial reaction at the 2-amino group, followed by a cyclization step to form the pyrrole (B145914) ring fused to the pyridine core. The C4-chloro group can then be further functionalized in a subsequent step, for instance, via Buchwald-Hartwig amination, to complete the synthesis of the target molecule. nih.gov
Fluorinated aromatic and heteroaromatic compounds are of significant interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can modulate the electronic properties, crystal packing, and stability of materials. While the pyridine motif is a common component in advanced materials, specific, documented applications of this compound as a direct precursor for materials science are not extensively reported in the current scientific literature. nih.gov However, its potential as a building block for creating novel, electronically-tuned fluorinated pyridine scaffolds remains an area of interest.
Formation of Imines and Schiff Bases with the Amino Moiety
The primary amino group at the C2 position of this compound serves as a key functional handle for various chemical transformations, including condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. This reaction is a fundamental process in organic synthesis, allowing for the introduction of a wide range of substituents onto the pyridine core, thereby modulating its steric and electronic properties for various applications.
The formation of an imine involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or a ketone. This initial addition reaction forms an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of imines.
While specific literature detailing the synthesis of imines and Schiff bases directly from this compound is not extensively available in the public domain, the general principles of this reaction are well-established for a wide array of aromatic and heteroaromatic amines. The reactivity of the amino group in this compound is influenced by the electronic effects of the halogen substituents on the pyridine ring. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to decrease the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine (B139424). Consequently, the reaction conditions for imine formation may require optimization, potentially involving the use of acid catalysts and conditions that facilitate the removal of water to drive the equilibrium towards the product.
A general reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO) or ketone (R1R2C=O) is depicted below:
Figure 1. General reaction for the synthesis of Schiff bases from this compound.
The successful synthesis of such derivatives would typically be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. In the ¹H NMR spectrum, the formation of the imine bond would be evidenced by the appearance of a characteristic signal for the azomethine proton (-N=CH-). In the IR spectrum, the C=N stretching vibration would be a key diagnostic peak.
The resulting Schiff bases of this compound could serve as versatile intermediates for further synthetic modifications or as target molecules in various fields of chemical research.
Computational and Theoretical Chemistry Studies of 4 Chloro 3,5 Difluoropyridin 2 Amine
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive, as less energy is needed for electronic excitation. science.gov For 4-chloro-3,5-difluoropyridin-2-amine, the presence of electronegative fluorine and chlorine atoms, along with the electron-donating amino group, significantly influences the energies of these frontier orbitals. The electron-withdrawing halogens tend to lower the energy of both the HOMO and LUMO, while the amino group raises the HOMO energy. The precise energy gap is determined by the interplay of these substituent effects.
Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of these orbitals. researchgate.netresearchgate.net For a molecule like this compound, the HOMO is expected to have significant electron density on the amino group and the pyridine (B92270) ring, while the LUMO is likely distributed over the pyridine ring, particularly on the carbon atoms bearing the halogen substituents, which are susceptible to nucleophilic attack.
| Parameter | Illustrative Energy (eV) | Significance |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. science.gov |
The electronic structure, particularly the nature of the frontier orbitals, directly governs the chemical reactivity of this compound. The electron-withdrawing nature of the fluorine and chlorine atoms makes the pyridine ring electron-deficient. This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. smolecule.com
Computational studies on similar chlorodiazines and chloropyridines have shown a direct correlation between the LUMO energy and the rate of nucleophilic substitution. wuxibiology.com A lower LUMO energy corresponds to a greater electrophilicity of the carbon atom attached to the leaving group (in this case, chlorine), facilitating the attack by a nucleophile. wuxibiology.com In some cases, the LUMO+1 orbital may be more relevant for predicting reactivity if the LUMO does not have significant lobes on the carbon atom undergoing substitution. wuxibiology.com
The distribution of electron density, which can be visualized through calculated electrostatic potential maps, further clarifies the reactive sites. For this compound, regions of positive electrostatic potential are expected around the carbon atoms bonded to the halogens, indicating their electrophilic character. Conversely, a region of negative potential would be associated with the nitrogen of the amino group, highlighting its nucleophilic and basic character.
Reaction Pathway Elucidation Through Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surface of a reaction, allowing for the detailed investigation of reaction mechanisms. This includes the identification of intermediates, transition states, and the calculation of associated energy barriers.
For reactions involving this compound, such as nucleophilic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
In a typical SNAr reaction, the mechanism involves two steps: the initial attack of the nucleophile to form a high-energy intermediate (a Meisenheimer complex), followed by the departure of the leaving group. Transition state analysis can help determine which of these steps is rate-determining. For instance, in reactions with good leaving groups like chloride, the formation of the intermediate is often the rate-limiting step. rsc.org
Table 2: Illustrative Calculated Energy Barriers for a Hypothetical SNAr Reaction (Note: This table provides a conceptual illustration of data obtained from transition state analysis.)
| Reaction Step | Structure Type | Relative Energy (kcal/mol) |
| Reactants + Nucleophile | Minimum | 0.0 |
| First Transition State (TS1) | Saddle Point | +15.2 |
| Meisenheimer Intermediate | Minimum | -5.8 |
| Second Transition State (TS2) | Saddle Point | +10.5 |
| Products + Leaving Group | Minimum | -12.0 |
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for these solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM).
For reactions involving charged species, such as the formation of the anionic Meisenheimer complex in SNAr reactions, polar solvents can stabilize the intermediate and the transition state leading to it, thereby accelerating the reaction. The choice of solvent can even alter the rate-determining step. For example, in some nucleophilic aromatic substitutions, hydrogen-bond donating solvents can assist in the departure of the fluoride (B91410) leaving group, making the initial nucleophilic attack the rate-limiting step. rsc.org Computational studies can model these specific solvent-solute interactions to provide a more accurate picture of the reaction energetics in solution. For instance, modeling a reaction in aprotic solvents like DMF versus protic solvents could reveal different energy barriers and reaction profiles.
Prediction of Reactivity and Regioselectivity
One of the key predictive powers of computational chemistry is its ability to forecast the reactivity and regioselectivity of chemical reactions. For a multifunctional molecule like this compound, there are multiple potential sites for reaction.
Fukui functions and local philicity indices are DFT-based descriptors that can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. For nucleophilic attack, the site with the highest value for the Fukui function f+ is predicted to be the most reactive. In the case of this compound, the carbon atom at the 4-position (attached to the chlorine) is expected to be the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the nitrogen atom in the ring, as well as the fact that chlorine is a better leaving group than fluorine in many SNAr reactions.
Computational models can also be used to compare the activation energies for nucleophilic attack at different positions on the pyridine ring. By calculating the energy barriers for substitution at the C-Cl bond versus the C-F bonds, a clear prediction of the regioselectivity can be made. The reaction pathway with the lower energy barrier will be the favored one, providing a quantitative basis for understanding why one isomer is formed over another.
Molecular Electrostatic Potential Surface (MESP) Analysis
Molecular Electrostatic Potential (MESP) analysis is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactive sites. The MESP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For substituted pyridines, the MESP is significantly influenced by the electronic effects of the substituents. nih.govresearchgate.net In this compound, the electron-donating amino (-NH₂) group increases electron density, while the electronegative chlorine and fluorine atoms withdraw electron density from the pyridine ring.
Theoretical studies on similar pyridine derivatives show that the most negative electrostatic potential is typically located on the nitrogen atom of the pyridine ring. nih.govresearchgate.net This makes the ring nitrogen the most probable site for interactions with electrophiles, such as protonation. nih.gov Conversely, the most positive potential is generally found around the hydrogen atoms of the amino group, indicating their acidic character and potential involvement in hydrogen bonding. The halogen atoms also influence the potential distribution, creating localized regions of varying electron density on the ring.
Nucleophilic and Electrophilic Attack Site Prediction
The MESP analysis directly informs the prediction of sites for nucleophilic and electrophilic attack. The electronic properties and reactivity of pyridine derivatives can be effectively understood through these computational maps. researchgate.net
Electrophilic Attack: The region of most negative potential, the pyridine nitrogen, is the primary site for electrophilic attack. Its accessibility and the depth of the potential minimum are key factors determining its reactivity. nih.gov The electron-donating amino group at the 2-position enhances the electron density at the ring nitrogen, further favoring electrophilic interaction at this site.
Nucleophilic Attack: The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the electron-withdrawing halogen substituents (chlorine and two fluorines). This makes the carbon atoms of the ring susceptible to nucleophilic attack. Specifically, the carbon atom at the 4-position, bonded to the chlorine atom, is a prime target for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom acts as a good leaving group, facilitating the substitution by a nucleophile. The carbon atoms bonded to the fluorine atoms (C3 and C5) are also potential sites for nucleophilic attack.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.
NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly valuable. nih.gov Calculations are typically performed using functionals such as B3LYP with basis sets like 6-31+G(d,p), and the results are often scaled to improve agreement with experimental data. nih.gov
The predicted chemical shifts for this compound are influenced by its unique substitution pattern. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift.
Table 1: Predicted NMR Chemical Shifts for this compound Illustrative data based on computational models for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (on C6) | ~7.5 - 8.0 | The sole aromatic proton, deshielded by the ring nitrogen and adjacent halogen. |
| ¹H (on NH₂) | ~5.0 - 6.0 | Chemical shift can be broad and is solvent-dependent. |
| ¹³C | ~100 - 160 | Specific shifts depend on the attached atoms (N, Cl, F, H). Carbons attached to halogens will show significant shifts. |
| ¹⁹F | ~ -120 to -140 | Fluorine atoms are in the β-position relative to the ring nitrogen. The chemical shift of fluorine in pyridines is highly dependent on its position. fluorine1.ru |
Vibrational Frequency Analysis (IR)
Vibrational frequency analysis, performed computationally, predicts the infrared (IR) spectrum of a molecule. DFT calculations provide harmonic vibrational frequencies that correspond to specific molecular motions (stretching, bending, etc.). These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental IR spectra. nih.gov
For this compound, key vibrational modes can be predicted for its functional groups.
Table 2: Predicted Key Vibrational Frequencies for this compound Illustrative data based on computational analysis of related compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |
|---|---|---|
| N-H Stretch (asymmetric) | ~3500 | Stretching of the amine N-H bonds. |
| N-H Stretch (symmetric) | ~3400 | Stretching of the amine N-H bonds. |
| C=C / C=N Ring Stretch | ~1400 - 1600 | Vibrations of the pyridine ring framework. |
| C-F Stretch | ~1200 - 1300 | Stretching of the carbon-fluorine bonds. |
| C-Cl Stretch | ~700 - 800 | Stretching of the carbon-chlorine bond. |
These computational predictions provide a detailed theoretical framework for understanding the chemical and physical properties of this compound, guiding further experimental investigation and application.
Analytical Methodologies for Structural Elucidation of 4 Chloro 3,5 Difluoropyridin 2 Amine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for probing the molecular architecture of 4-Chloro-3,5-difluoropyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
For a compound like this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the amine (-NH₂) protons and the single aromatic proton on the pyridine (B92270) ring. The chemical shift of the amine protons can be influenced by the solvent and concentration; for example, in a related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, the amino group protons appear as a broad singlet around 5 ppm when measured in DMSO-d₆. The aromatic proton's signal would exhibit splitting patterns (coupling) due to the influence of the adjacent fluorine atoms.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms bonded to electronegative atoms like fluorine and chlorine will appear at characteristic chemical shifts. The coupling between carbon and fluorine (J-coupling) provides valuable structural information, confirming the proximity of these atoms.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is particularly informative. biophysics.org It offers high sensitivity and a wide range of chemical shifts, making it excellent for detecting subtle differences in the electronic environment of the fluorine atoms. nih.gov The ¹⁹F spectrum would show signals for the two distinct fluorine atoms at positions 3 and 5, with their chemical shifts and coupling constants providing definitive evidence for their positions on the pyridine ring.
Table 1: Representative ¹H NMR Data for a Structurally Similar Compound (2-Amino-3,5-dichloropyridine)
| Assignment | Chemical Shift (ppm) |
| Aromatic Proton (H-4) | 7.938 |
| Aromatic Proton (H-6) | 7.501 |
| Amine Protons (-NH₂) | 4.9 |
| Data obtained in CDCl₃. J(H-4,H-6)=2.2Hz. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the elemental composition of the molecule. For instance, a related compound, 4-Amino-3,5-dichloro-2,6-difluoropyridine, shows a molecular ion peak ([M+H]⁺) at m/z 199.99, which corresponds to its calculated molecular weight. For this compound, the expected molecular ion would be observed, confirming its molecular formula of C₅H₃ClF₂N₂.
Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides a fingerprint that helps to confirm the structure. Common fragmentation patterns for aromatic amines include the loss of radicals, such as the cleavage of the C-Cl bond or rearrangements involving the amine group.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Compound Name | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₅H₃ClF₂N₂ | ~165.00 |
| 4-Amino-3,5-dichloro-2,6-difluoropyridine | C₅H₂Cl₂F₂N₂ | ~199.99 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) typically appears around 1600 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.
Table 3: Typical Infrared Absorption Ranges for Functional Groups in Halogenated Pyridinamines
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Amine (N-H) | Bend (Wag) | 700 - 750 spectroscopyonline.com |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |
| Carbon-Chlorine (C-Cl) | Stretch | 600 - 800 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
A typical HPLC method for a substituted pyridine derivative would utilize a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid additive like formic acid or sulfuric acid to ensure good peak shape. sielc.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the pyridine ring absorbs strongly. By comparing the retention time of the main peak to that of a reference standard, the identity of the compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Method Parameters for a Related Compound (4-Amino-2-chloropyridine) sielc.com
| Parameter | Condition |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile – 45%, Sulfuric Acid – 0.05% in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Injection Volume | 1 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. While pyridinamines can be analyzed by GC-MS, derivatization may sometimes be necessary to improve their volatility and thermal stability.
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison with spectral libraries. This method is highly effective for detecting and identifying volatile impurities or side products from the synthesis of this compound. General GC-MS methods for the analysis of pyridines often involve a standard capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature program to ensure efficient separation. nih.gov
Table 5: General GC-MS Parameters for Pyridine Analysis
| Parameter | Typical Condition |
| Column | Capillary column (e.g., Rxi-5Sil MS) |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature. |
| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |
| Ionization Mode | Electron Ionization (EI) |
Future Research Directions and Unexplored Reactivity of 4 Chloro 3,5 Difluoropyridin 2 Amine
Development of Novel Catalytic Systems for Functionalization
The functionalization of halogenated pyridines is a cornerstone of medicinal and agrochemical synthesis. nih.gov For 4-Chloro-3,5-difluoropyridin-2-amine, future research is poised to move beyond traditional nucleophilic substitutions and explore advanced catalytic systems for more precise and diverse molecular modifications.
A key area of investigation will be the development of bespoke catalytic systems for regioselective C-H functionalization. While methods for functionalizing simpler pyridines are known, the electronic landscape of this tetra-substituted pyridine (B92270) presents a unique challenge and opportunity. nih.govmdpi.com Research could focus on transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) that can selectively activate specific C-H bonds, allowing for the introduction of alkyl, aryl, or other functional groups without disturbing the existing substituents.
Furthermore, the development of catalysts for late-stage functionalization of complex molecules containing the this compound scaffold is a highly desirable goal. nih.gov This would enable the rapid generation of molecular libraries for biological screening. Catalytic systems that can selectively replace the chlorine or fluorine atoms under mild conditions would also be of significant interest, potentially through innovative cross-coupling strategies that are tolerant of the amino group.
Asymmetric Synthesis Applications
The creation of chiral molecules is central to modern drug discovery. While this compound is achiral, it represents a valuable starting material for the asymmetric synthesis of novel, enantioenriched compounds. Future research can explore its use in catalytic asymmetric transformations to generate chiral derivatives with potential biological activity.
One promising avenue is the development of methods for the asymmetric functionalization of the pyridine ring or the amino group. For instance, chiral catalysts could be employed to direct the enantioselective addition of nucleophiles or to catalyze asymmetric C-H functionalization, leading to chiral centers. nih.govresearchgate.net The synthesis of chiral vicinal chloroamines and diamines from other substrates using Brønsted acid catalysis highlights a potential strategy that could be adapted. nih.govnih.gov The development of organocatalytic processes for these transformations would be particularly valuable.
Moreover, the compound could serve as a chiral ligand precursor. By functionalizing the molecule with appropriate coordinating groups, novel chiral ligands could be synthesized for use in a wide range of asymmetric catalytic reactions, transferring the stereochemical information to other substrates.
Exploration of New Rearrangement Reactions
Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. The unique electronic and steric properties of this compound suggest that it may participate in novel rearrangement pathways that have yet to be explored.
Future investigations could focus on inducing skeletal rearrangements of the pyridine ring under thermal, photochemical, or catalytic conditions. The presence of multiple halogen substituents could influence the stability of intermediates and transition states, potentially leading to unprecedented transformations. For example, research into difluorocarbene-induced rearrangements in other amine systems suggests that similar reactive species could trigger novel uc.pt- or smolecule.comuc.pt-sigmatropic shifts in derivatives of the title compound. nih.gov The exploration of such reactions could yield entirely new heterocyclic scaffolds.
Additionally, studies on the rearrangement of substituents around the ring, such as dyotropic rearrangements, could be a fruitful area of research. The interplay between the amino group and the halogens might facilitate migrations that are not observed in less substituted pyridines, providing access to new isomers with distinct properties.
Integration into Flow Chemistry Methodologies for Continuous Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. mdpi.com Applying flow chemistry to the synthesis and derivatization of this compound is a logical next step for its industrial application.
Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of this compound and its derivatives. uc.pt This could involve designing packed-bed reactors with immobilized catalysts or reagents to streamline multi-step sequences. The ability to precisely control temperature, pressure, and reaction time in a flow reactor can lead to higher yields, improved selectivity, and the safe handling of hazardous intermediates. uc.pt
The integration of in-line purification and analysis techniques within a continuous flow setup would further enhance the efficiency of synthesizing derivatives of this compound. This approach would be particularly beneficial for generating libraries of compounds for high-throughput screening in drug discovery programs.
Advanced Computational Modeling for Complex Reactivity Prediction
Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding experimental design and accelerating discovery. The application of advanced computational modeling to this compound can unlock a deeper understanding of its behavior and guide the exploration of its unexplored reactivity.
Future research should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. morressier.com These models can help in designing regioselective functionalization reactions. Computational studies can also be used to elucidate the mechanisms of potential rearrangement reactions, identifying key intermediates and transition states, and calculating activation barriers. morressier.com
Furthermore, computational modeling can be instrumental in the development of novel catalysts for the functionalization of this pyridine derivative. By simulating the interaction between the substrate and various catalyst candidates, researchers can rationally design catalysts with enhanced activity and selectivity, reducing the amount of trial-and-error experimentation required.
Future Research Directions for this compound
| Research Area | Key Concepts | Potential Outcomes |
|---|---|---|
| Novel Catalytic Systems | C-H Functionalization, Late-Stage Functionalization, Cross-Coupling | More efficient and selective synthesis of complex derivatives for medicinal and agrochemical applications. |
| Asymmetric Synthesis | Chiral Catalysts, Enantioselective Reactions, Chiral Ligand Design | Access to novel, enantioenriched molecules for the development of stereospecific drugs and agrochemicals. |
| Rearrangement Reactions | Skeletal Rearrangements, Sigmatropic Shifts, Photochemical/Thermal Induction | Discovery of new heterocyclic scaffolds and isomers with unique chemical and biological properties. |
| Flow Chemistry | Continuous Synthesis, Process Intensification, In-line Purification | Safer, more efficient, and scalable manufacturing processes for industrial applications. |
| Computational Modeling | DFT Calculations, Reaction Mechanism Elucidation, Catalyst Design | Rational prediction of reactivity, guiding experimental design and accelerating the discovery of new reactions and molecules. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
